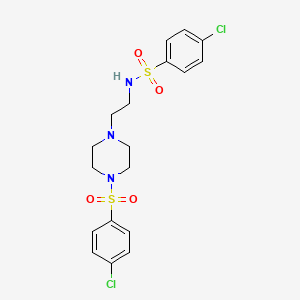

4-Chloro-1-((4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)piperazinyl)sulfonyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

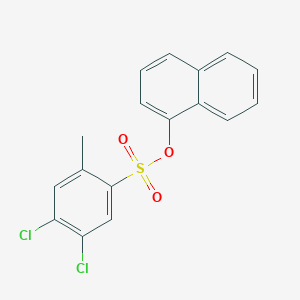

The compound “4-Chloro-1-((4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)piperazinyl)sulfonyl)benzene” is a complex organic molecule. It has the molecular formula of C12H8Cl2O2S . The compound contains a benzene ring, which is a cyclic hydrocarbon with a continuous pi bond .

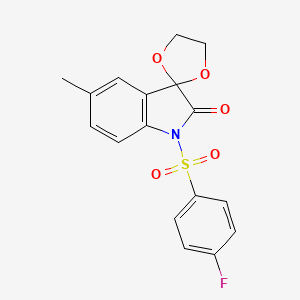

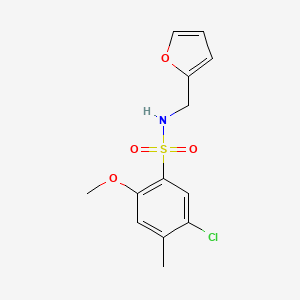

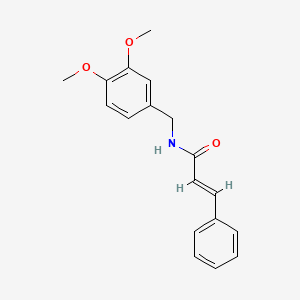

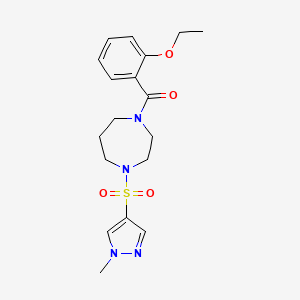

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring at its core provides a stable, aromatic base for the rest of the molecule . The sulfonyl and chlorophenyl groups attached to the benzene ring would add complexity to the molecule’s structure .Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Structural Studies

Studies on sulfonamides, closely related to the compound , delve into molecular interactions within crystals and solutions. Such research outlines the thermodynamic parameters of sublimation, solubility, and solvation processes, alongside crystalline structure determination through X-ray diffraction. These insights are pivotal for understanding compound stability and behavior in various environments (Perlovich et al., 2008).

Antimicrobial Activities

The synthesis and evaluation of new derivatives have shown promising antimicrobial properties. For instance, compounds derived from similar chemical frameworks have been tested for their efficacy against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Chemical Synthesis and Derivatization

In the realm of chemical synthesis, derivatives of the given compound have been utilized in creating efficient catalysts and reagents for analytical derivatization in liquid chromatography. These applications highlight the compound's versatility in facilitating complex chemical reactions and enhancing analytical methodologies (Wu et al., 1997).

Polymer Chemistry

The incorporation of sulfone and sulfide groups, as seen in derivatives of the compound, into polymers has opened avenues for creating thermally stable and soluble polymers. Such materials are crucial for advanced technological applications, including membrane technology and electronic devices (Mehdipour-Ataei & Hatami, 2007).

Agricultural Applications

Research into the compound's derivatives has also explored their antimicrobial activity against pathogens affecting crops, indicating potential utility in agricultural pest management strategies (Vinaya et al., 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

Based on its structure, it is likely to interact with proteins or enzymes that have affinity for aromatic compounds or sulfone groups .

Mode of Action

The compound likely undergoes electrophilic aromatic substitution reactions . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

Given its structure and potential mode of action, it may influence pathways involving aromatic compounds or sulfone groups .

Pharmacokinetics

Its molecular weight of 287162 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body .

Result of Action

Based on its potential mode of action, it may cause changes in the structure or function of proteins or enzymes that interact with aromatic compounds or sulfone groups .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of the compound . For instance, the presence of water can reverse the reaction by which the electrophile is formed

Eigenschaften

IUPAC Name |

4-chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2N3O4S2/c19-15-1-5-17(6-2-15)28(24,25)21-9-10-22-11-13-23(14-12-22)29(26,27)18-7-3-16(20)4-8-18/h1-8,21H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMUVTXQPQSCLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride](/img/structure/B2926518.png)

![(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2926521.png)

![1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B2926524.png)

![1-acetyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2926527.png)

amine hydrobromide](/img/no-structure.png)